molecular formula C11H17N3O B12109542 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12109542
M. Wt: 207.27 g/mol
InChI Key: HRCPEZSJTISNIV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152557-35-1) is a high-purity heterocyclic building block of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 11 H 17 N 3 O and a molecular weight of 207.27, this compound serves as a versatile aldehyde-substituted pyrazole . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . They are found in numerous commercially available drugs and are frequently investigated for their potential antibacterial, anticancer, and antifungal properties . The structure of this particular compound, featuring a piperidine substitution and an aldehyde functional group, makes it a valuable intermediate for the synthesis of more complex molecules via multicomponent reactions (MCRs) and other conjugation chemistries . The aldehyde group is especially useful for forming carbon-carbon bonds or creating Schiff bases, facilitating the exploration of novel chemical space in combinatorial library development . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1,3-dimethyl-5-piperidin-1-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H17N3O/c1-9-10(8-15)11(13(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3

InChI Key

HRCPEZSJTISNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole

The precursor pyrazole is synthesized via nucleophilic substitution of a 5-chloro-1,3-dimethyl-1H-pyrazole with piperidine. The chloro derivative is prepared by cyclizing ethyl 3-chloroacetoacetate with methyl hydrazine. Ethyl 3-chloroacetoacetate, a β-keto ester, reacts with methyl hydrazine in ethanol under reflux to yield 5-chloro-1,3-dimethyl-1H-pyrazole. Subsequent substitution of the chlorine atom with piperidine is achieved using a copper(I)-catalyzed Ullmann-type coupling, employing CuI, 1,10-phenanthroline, and K2_2CO3_3 in dimethylformamide (DMF) at 110°C for 24 hours. This method affords the intermediate in 65–75% yield.

Cyclization of Hydrazone Precursors

An alternative route involves cyclizing hydrazone derivatives under Vilsmeier-Haack conditions. This one-pot method integrates pyrazole ring formation and formylation.

Hydrazone Synthesis

A ketone bearing the piperidinyl moiety, such as 3-(piperidin-1-yl)propan-2-one, is condensed with methyl hydrazine in ethanol to form the corresponding hydrazone. The reaction is catalyzed by acetic acid and proceeds at room temperature for 12 hours.

Cyclization and Formylation

The hydrazone is treated with POCl3_3/DMF, initiating cyclization and formylation simultaneously. The mechanism involves generation of a reactive acyliminium intermediate, which undergoes intramolecular cyclization to form the pyrazole ring, followed by formylation at position 4. This method yields the target compound in 55–65% yield, with the advantage of fewer synthetic steps.

Limitations:

  • The availability of 3-(piperidin-1-yl)propan-2-one is limited, necessitating custom synthesis.

  • Competing side reactions may reduce yield, necessitating rigorous optimization.

Oxidation of Pyrazole-4-methanol Derivatives

Oxidation of 4-(hydroxymethyl)-1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazole provides an alternative pathway.

Synthesis of Pyrazole-4-methanol

The hydroxymethyl precursor is synthesized via Friedel-Crafts hydroxyalkylation. 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole reacts with paraformaldehyde in the presence of anhydrous AlCl3_3 at 0°C, yielding the alcohol in 50–60% yield.

Oxidation to Carbaldehyde

The alcohol is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and FeCl3_3·6H2_2O in acetonitrile at 40°C. This system selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. The product is obtained in 70–80% yield after extraction and silica gel chromatography.

Advantages:

  • Avoids harsh Vilsmeier-Haack conditions.

  • Compatible with acid-sensitive functional groups.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Vilsmeier-Haack60–70High regioselectivityRequires POCl3_3, corrosive conditions
Hydrazone Cyclization55–65One-pot synthesisLimited substrate availability
Alcohol Oxidation70–80Mild conditionsAdditional hydroxyalkylation step

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Vilsmeier-Haack: DMF as solvent enhances reagent stability; temperatures >90°C accelerate formylation but risk decomposition.

  • Ullmann Coupling: DMF at 110°C optimizes substitution kinetics without degrading the pyrazole ring.

Catalytic Systems

  • Copper catalysts (e.g., CuI) improve piperidinyl substitution yields by facilitating C–N bond formation.

  • TEMPO/FeCl3_3 minimizes side reactions in alcohol oxidation, ensuring high aldehyde purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds containing the pyrazole ring exhibit promising activity against a range of bacterial and fungal strains. For example, derivatives synthesized from similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Anticancer Properties

The pyrazole scaffold has been extensively investigated for anticancer activity. Compounds like this compound have been tested for their ability to inhibit cancer cell proliferation. Studies suggest that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. This compound's potential as an antitumor agent is supported by molecular docking studies that reveal its interaction with key biological targets involved in cancer progression .

Enzyme Inhibition

Research has indicated that pyrazole derivatives can act as enzyme inhibitors, particularly in the context of metabolic diseases. For instance, certain studies have focused on the inhibition of enzymes related to glucose metabolism, suggesting a role for this compound in managing conditions like diabetes . The compound's structural features may facilitate binding to active sites of enzymes, thereby modulating their activity.

Molecular Docking

Molecular docking studies have been pivotal in understanding the interaction profile of this compound with various biological targets. These studies provide insights into binding affinities and interaction modes, which are crucial for predicting the compound's pharmacological potential. The results indicate that this compound can form stable complexes with target proteins, which is essential for its efficacy as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Prabhakar et al., 2024Antimicrobial activityIdentified significant antibacterial effects against E. coli and S. aureus from related pyrazole derivatives.
PMC4040197Anticancer propertiesDemonstrated cytotoxic effects on various cancer cell lines through molecular docking analysis indicating strong interactions with cancer-related targets.
Egyptian Journal of ChemistryEnzyme inhibitionShowed potential for modulating enzyme activity linked to glucose metabolism, suggesting applications in diabetes management.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific application.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 5-position of the pyrazole ring significantly impacts melting points and crystallinity:

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b) : Melting point 140–141°C. The chloro and phenyl groups enhance rigidity, leading to higher thermal stability .
  • 4-(Piperidin-1-yl)benzaldehyde (8) : Melting point 61–64°C. The absence of a pyrazole ring reduces intermolecular interactions, lowering the melting point compared to pyrazole derivatives .
  • 1,3-Dimethyl-5-(3-methyl-phenoxy)-1H-pyrazole-4-carbaldehyde: Crystallographic studies reveal dihedral angles of 86.5° and 82.3° between the pyrazole and substituted benzene rings, promoting weak C–H⋯O interactions that stabilize the crystal lattice .

Table 1: Physical and Structural Properties of Selected Pyrazole-4-carbaldehydes

Compound Name Substituents (5-position) Melting Point (°C) Key Structural Features
Target Compound Piperidin-1-yl Not reported Strong electron-donating group
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chloro, phenyl 140–141 Rigid aromatic substituents
4-(Piperidin-1-yl)benzaldehyde Piperidin-1-yl 61–64 Benzaldehyde backbone
1,3-Dimethyl-5-(3-methyl-phenoxy)-1H-pyrazole-4-carbaldehyde 3-Methyl-phenoxy Not reported Dihedral angles ~85°, C–H⋯O interactions

Biological Activity

1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, identified by its CAS number 1152557-35-1, features a piperidine moiety which enhances its pharmacological profile. The biological activities associated with this compound include anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC11H17N3O
Molecular Weight209.27 g/mol
CAS Number1152557-35-1
SMILESCN1C(=C(C=N1)C)C2CCCCC2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines:

  • Breast Cancer : The compound has shown promising results against MDA-MB-231 and MCF-7 breast cancer cell lines, indicating significant cytotoxic effects .
  • Other Cancers : Pyrazoles have been reported to exhibit activity against lung, colorectal, prostate, and renal cancers .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are noteworthy. Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways and cytokine release. This suggests a potential for treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial effects. Studies have demonstrated that certain pyrazoles possess antifungal and antibacterial properties, making them suitable candidates for the development of new antimicrobial agents .

Study on Anticancer Effects

A study conducted on the effects of pyrazole derivatives on breast cancer cells revealed that compounds with specific substituents (e.g., bromine and chlorine) exhibited enhanced cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, improving efficacy against resistant cancer cell lines .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and inflammation .

Q & A

Q. What are the common synthetic routes for synthesizing 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via multi-step reactions, including the Vilsmeier-Haack reaction for introducing the aldehyde group to the pyrazole core. For example, 5-chloro-3-methylpyrazole-4-carbaldehyde derivatives are prepared by reacting 3-methylpyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions . Piperidine substitution at the 5-position can be achieved through nucleophilic displacement or coupling reactions, requiring optimization of solvents (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) to enhance yield and purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm).
  • X-ray crystallography to resolve the planar pyrazole ring geometry and dihedral angles between the pyrazole and piperidine moieties (e.g., deviations <0.01 Å) .
  • HPLC for purity assessment, particularly when synthesizing derivatives for biological testing .

Q. What structural analogs of this compound have been studied, and how do substitutions affect reactivity?

Analogous compounds include:

  • 5-(4-Chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde : Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution .
  • 1-(4-Fluorophenyl)-3-methylpyrazole-4-carbaldehyde : Fluorine improves metabolic stability in medicinal chemistry applications . Computational similarity indices (e.g., Tanimoto coefficient 0.85–0.88) help predict bioactivity based on substituent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Critical parameters include:

  • Temperature control : Reflux in ethanol (78°C) for cyclization vs. room temperature for coupling reactions to avoid side products .
  • Catalyst selection : Use of iodine or acetic acid to promote cyclocondensation in fused heterocycle synthesis (e.g., pyrazolo[3,4-c]pyrazoles) .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates for piperidine incorporation .

Q. What mechanisms underlie the bioactivity of pyrazole-carbaldehyde derivatives?

Studies suggest:

  • Enzyme inhibition : The aldehyde group acts as an electrophile, forming covalent bonds with cysteine residues in target enzymes (e.g., kinases or microbial proteases) .
  • Piperidine interactions : The basic nitrogen in piperidine facilitates hydrogen bonding with biological targets, as seen in antimicrobial assays against S. aureus (MIC: 8–16 µg/mL) .
  • Structure-activity relationships (SAR) : Methyl groups at the 1- and 3-positions reduce steric hindrance, improving binding affinity .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Methodologies include:

  • DFT calculations to map electron density around the aldehyde group, predicting sites for nucleophilic attack .
  • Molecular docking to simulate interactions with biological targets (e.g., COX-2 or bacterial efflux pumps) and prioritize synthetic targets .
  • QSAR models using descriptors like logP and polar surface area to optimize pharmacokinetic properties .

Q. How do researchers resolve contradictions in reported synthetic or bioactivity data?

Strategies include:

  • Reproducibility checks : Repeating protocols under inert atmospheres (N₂/Ar) to control oxidative degradation of the aldehyde group .
  • Meta-analysis : Comparing bioactivity datasets across analogs to identify outliers (e.g., conflicting MIC values due to assay variability) .
  • Advanced analytics : LC-MS/MS to detect trace impurities (<0.1%) that may skew biological results .

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